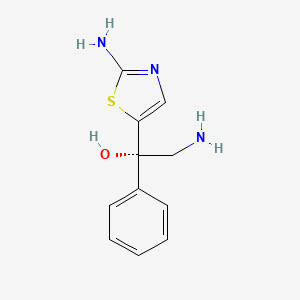
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under controlled conditions. One efficient method involves the use of aqueous ethanol as a medium, which is both catalyst-free and environmentally friendly . The reaction is carried out at 80°C, employing group-assisted purification (GAP) chemistry to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol involves its interaction with various molecular targets and pathways. The thiazole ring and amino groups can interact with enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: This compound shares the thiazole ring but has different substituents, leading to distinct properties and applications.
2-(2-Aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones: These compounds also feature the thiazole ring but are used in different contexts, such as in the synthesis of dyes and pigments.
Uniqueness
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is unique due to its specific combination of functional groups, which confer a range of chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C11H13N3OS |
|---|---|
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(2-amino-1,3-thiazol-5-yl)-1-phenylethanol |
InChI |
InChI=1S/C11H13N3OS/c12-7-11(15,8-4-2-1-3-5-8)9-6-14-10(13)16-9/h1-6,15H,7,12H2,(H2,13,14)/t11-/m1/s1 |
InChI-Schlüssel |
LVAWRLDZGHHIJF-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@](CN)(C2=CN=C(S2)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)(C2=CN=C(S2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


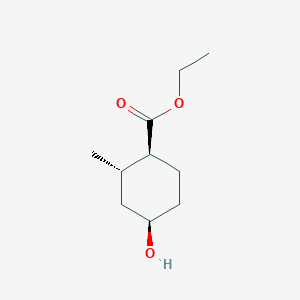
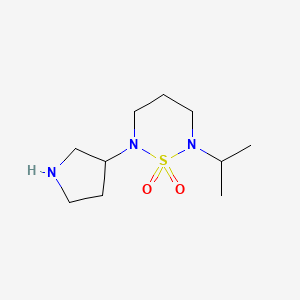
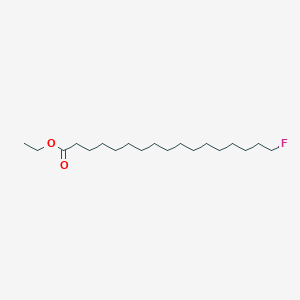

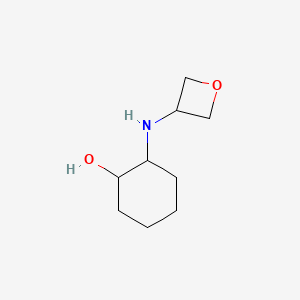
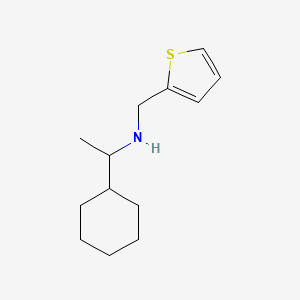

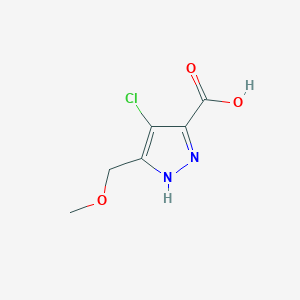
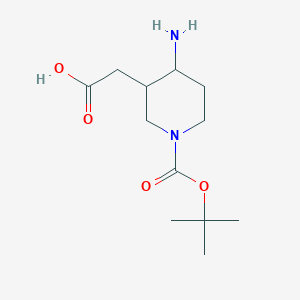
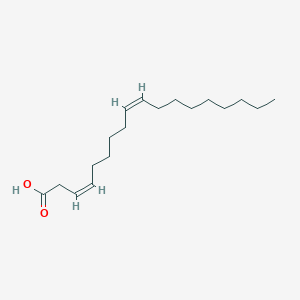
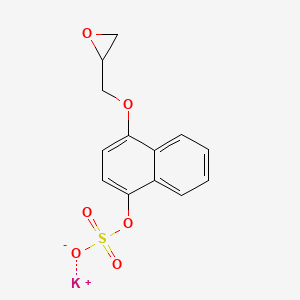
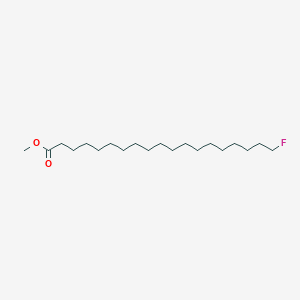
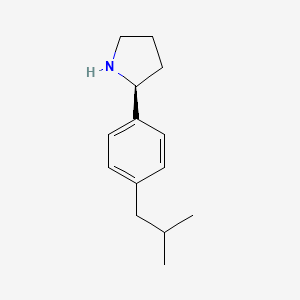
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
